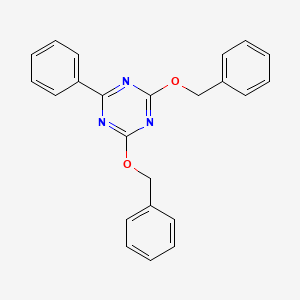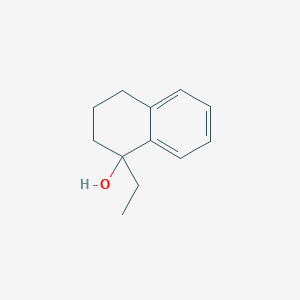![molecular formula C24H24N6O6 B15161717 1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea CAS No. 144146-87-2](/img/structure/B15161717.png)
1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include methylating agents, nitro compounds, and carbamoylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can produce nitroso compounds or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro groups and aromatic rings enable it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea: Similar in structure but may have different substituents on the aromatic rings.
4-Nitrophenyl derivatives: Compounds with similar nitro groups and aromatic structures.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
144146-87-2 |
|---|---|
Fórmula molecular |
C24H24N6O6 |
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
1-methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea |
InChI |
InChI=1S/C24H24N6O6/c1-27(15-17-6-10-21(11-7-17)29(33)34)23(31)25-19-4-3-5-20(14-19)26-24(32)28(2)16-18-8-12-22(13-9-18)30(35)36/h3-14H,15-16H2,1-2H3,(H,25,31)(H,26,32) |
Clave InChI |
WCAGICXQELASJA-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)NC(=O)N(C)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


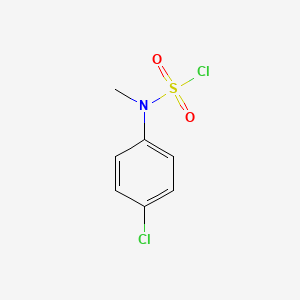
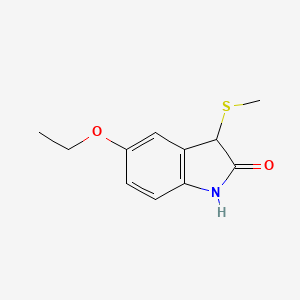
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)
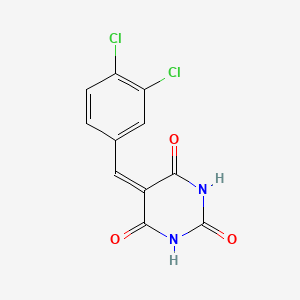
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)
![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
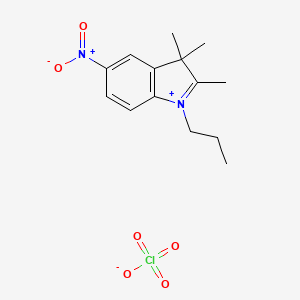
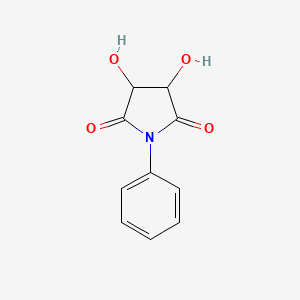

![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)
